3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide
Overview
Description
3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide is a complex organic compound that belongs to the benzamide class This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring, and a pyrrolidinyl group attached to the phenyl ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of benzoyl chlorides from benzoyl acids using thionyl chloride. The resulting benzoyl chlorides are then reacted with amines in the presence of triethylamine and tetrahydrofuran (THF) as a solvent . The reaction conditions are usually maintained at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the carbonyl group can produce 3,5-dimethoxy-N-{4-[3-hydroxy-3-(1-pyrrolidinyl)propyl]phenyl}benzamide.
Scientific Research Applications
3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-4-hydroxycinnamaldehyde: Shares the methoxy groups but differs in the presence of a cinnamaldehyde moiety.
3,4-dimethoxyphenylacetic acid: Similar methoxy substitution pattern but with an acetic acid group instead of the pyrrolidinyl moiety.
2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside: Contains methoxy groups and a chromenyl moiety.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-13-17(14-20(15-19)28-2)22(26)23-18-8-5-16(6-9-18)7-10-21(25)24-11-3-4-12-24/h5-6,8-9,13-15H,3-4,7,10-12H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYIOUOIROYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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